5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
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Overview
Description
5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that features a combination of benzyl, methoxyphenyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzyl Ether: The reaction between 2,5-dimethylbenzyl chloride and phenol in the presence of a base such as potassium carbonate.
Oxazole Formation: The synthesis of the oxazole ring can be achieved through the cyclization of appropriate precursors, often involving the use of reagents like acetic anhydride and ammonium acetate.
Final Coupling: The final step involves coupling the benzyl ether with the oxazole derivative under conditions that may include the use of catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylbenzyl Alcohol
- 4-Methoxyphenylboronic Acid
- 3-Methyl-1,2-oxazole
Uniqueness
Compared to similar compounds, 5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25NO4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C26H25NO4/c1-16-9-10-17(2)19(13-16)15-30-20-11-12-21(23(28)14-20)26-25(18(3)27-31-26)22-7-5-6-8-24(22)29-4/h5-14,28H,15H2,1-4H3 |
InChI Key |
MFHRHJWFXBXGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=C(C(=NO3)C)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
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